molecular formula C13H14ClF3N2O B7580176 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide

3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide

Cat. No. B7580176
M. Wt: 306.71 g/mol
InChI Key: DZVZXRXBMATZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide, also known as ABT-702, is a chemical compound that has been extensively studied for its potential use in treating various diseases. It is a potent inhibitor of the enzyme adenosine kinase, which plays a critical role in regulating the levels of adenosine in the body. Adenosine is a key signaling molecule that is involved in many physiological processes, including the regulation of blood flow, inflammation, and immune function.

Mechanism of Action

The primary mechanism of action of 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is its inhibition of adenosine kinase, which leads to an increase in the levels of adenosine in the body. Adenosine is a key signaling molecule that is involved in many physiological processes, including the regulation of blood flow, inflammation, and immune function. By increasing the levels of adenosine, this compound has been shown to have a variety of beneficial effects on these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the reduction of tumor growth, inflammation, and neuropathic pain. It has also been shown to have potential use in treating addiction, as it reduces the reinforcing effects of drugs such as cocaine and methamphetamine.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is its potent inhibition of adenosine kinase, which makes it a useful tool for studying the role of adenosine in various physiological processes. However, one limitation of this compound is that it has been shown to have off-target effects on other enzymes, which can complicate its use in certain experiments.

Future Directions

There are many potential future directions for research on 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide, including its use in treating various diseases and its potential use as a tool for studying the role of adenosine in physiology and disease. Some potential areas of research include:
- Further studies on the use of this compound in cancer treatment, including its potential use in combination with other therapies.
- Studies on the use of this compound in treating addiction, including its potential use in combination with other therapies.
- Studies on the role of adenosine in neurological disorders, and the potential use of this compound in treating these disorders.
- Further studies on the off-target effects of this compound, and the development of more selective inhibitors of adenosine kinase.

Synthesis Methods

The synthesis of 3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide involves several steps, starting with the reaction of 3-chloropyridine-4-carboxylic acid with cyclopropylmethylamine to form the corresponding amide. This intermediate is then reacted with 2,2,2-trifluoroethyl isocyanate to produce this compound.

Scientific Research Applications

3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide has been extensively studied for its potential use in treating a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to be effective in reducing tumor growth in animal models of cancer, as well as in reducing inflammation and neuropathic pain. In addition, it has been studied for its potential use in treating addiction, as it has been shown to reduce the reinforcing effects of drugs such as cocaine and methamphetamine.

properties

IUPAC Name

3-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O/c1-8(9-2-3-9)19(7-13(15,16)17)12(20)10-4-5-18-6-11(10)14/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVZXRXBMATZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(CC(F)(F)F)C(=O)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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